{2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester
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Overview
Description
{2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester is a complex organic compound that features a thiazole ring, an acryloylamino group, and a methoxy-phenyl group
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Thiazole derivatives, which share a similar structure with the compound , have been found to exert a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets by selectively inhibiting certain biochemical processes .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The lipophilicity of similar compounds has been found to influence their pharmacokinetic properties .
Result of Action
Similar compounds have been found to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, UV filters, which are structurally similar to this compound, have been found to be effective against UVB radiation . This suggests that environmental factors such as light exposure could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acryloylamino group and the methoxy-phenyl group. The final step involves esterification to form the ethyl ester.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acryloylamino Group Introduction: The acryloylamino group is introduced through a reaction between the thiazole derivative and acryloyl chloride in the presence of a base such as triethylamine.
Methoxy-phenyl Group Addition: The methoxy-phenyl group is added via a nucleophilic substitution reaction.
Esterification: The final esterification step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-phenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acryloylamino group, converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
- {2-[3-(4-Hydroxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester
- {2-[3-(4-Methyl-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester
- {2-[3-(4-Chloro-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester
Uniqueness
The uniqueness of {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester lies in its methoxy-phenyl group, which can enhance its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-16(21)10-13-11-24-17(18-13)19-15(20)9-6-12-4-7-14(22-2)8-5-12/h4-9,11H,3,10H2,1-2H3,(H,18,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILAUTXNLFJSJQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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